methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
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Overview
Description
Methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers, a variety of functional groups, and a unique arrangement of atoms that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and careful control of reaction conditions. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via selective oxidation or reduction.
Step 3: Stereoselective addition of side chains and other substituents.
Step 4: Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Chromatographic techniques: for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: and altering their activity.
Interacting with receptors: and modulating signal transduction pathways.
Inhibiting or activating specific proteins: involved in various biological processes.
Biological Activity
The compound methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has garnered attention due to its complex structure and potential biological activities. This article aims to summarize the current understanding of its biological properties based on available research.
Chemical Structure
The compound features a complex molecular structure characterized by multiple stereocenters and functional groups that may contribute to its biological activity. The presence of hydroxyl groups and ether linkages suggests potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
1. Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains. For instance:
- Additional studies on similar compounds have reported antimicrobial properties against other pathogens .
2. Antitumoral Properties
- In vitro assays have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. The MTT assay results indicate significant growth inhibition in various cancer cell lines .
3. Antioxidative Effects
- The antioxidative potential is suggested by its ability to scavenge free radicals in preliminary assays. This activity is crucial for mitigating oxidative stress-related diseases .
Case Studies
Several studies have focused on the biological activities of structurally similar compounds:
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : The structural components may interact with lipid membranes leading to cell lysis.
- Modulation of Signaling Pathways : Potential interference with growth factor signaling pathways in tumor cells.
Properties
Molecular Formula |
C43H60O22 |
---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17?,18-,21+,22+,23+,24-,27-,28-,29-,32-,33-,34+,35+,36-,37-,40+,41+,42+,43+/m1/s1 |
InChI Key |
GZBCQRQJJVIXDD-BKWVLOCKSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(C)COC(=O)C[C@@H]\4C(=CO[C@H](/C4=C/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)OC(=O)C2=CO[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(C(CC3C(C)COC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)OC(=O)C2=COC1OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
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